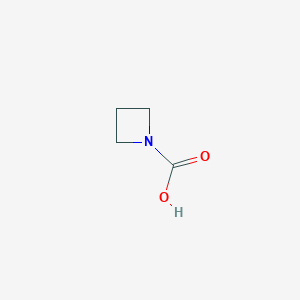
3-Chloro-1,2,4-triazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,2,4-triazin-5-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazin-5-amine typically involves the chlorination of 1,2,4-triazin-5-amine. One common method is the reaction of 1,2,4-triazin-5-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,2,4-triazin-5-amine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) and secondary amines (e.g., dimethylamine) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2) and chlorine (Cl2) can be used under controlled conditions to add across the nitrogen atoms in the ring.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Electrophilic Addition: The major products are halogenated triazines with additional halogen atoms added to the ring.
Scientific Research Applications
3-Chloro-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,4-triazin-5-amine involves its interaction with biological molecules through nucleophilic substitution and electrophilic addition reactions. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it can modify key biomolecules involved in cellular processes .
Comparison with Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but lacks the chlorine atom.
2,4,6-Trichloro-1,3,5-triazine: A more heavily chlorinated derivative with different reactivity and applications.
1,2,4-Triazin-5-amine: The non-chlorinated analog of 3-Chloro-1,2,4-triazin-5-amine.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and electrophilic addition reactions. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
Molecular Formula |
C3H3ClN4 |
|---|---|
Molecular Weight |
130.53 g/mol |
IUPAC Name |
3-chloro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8) |
InChI Key |
LIBTZVQBVMGTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)






